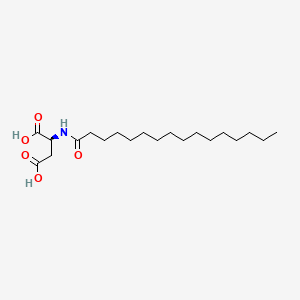

Palmitoyl-L-aspartic acid

概要

説明

Palmitoyl-L-aspartic acid is a compound formed by the esterification of palmitic acid with L-aspartic acid Palmitic acid is a saturated fatty acid, while L-aspartic acid is a non-essential amino acidPalmitoylation is a type of lipid modification that plays a crucial role in the regulation of protein function, localization, and interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-L-aspartic acid typically involves the esterification of palmitic acid with L-aspartic acid. This can be achieved through chemical synthesis methods that involve the activation of the carboxyl group of palmitic acid, followed by its reaction with the amino group of L-aspartic acid. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic methods using lipases or esterases to catalyze the esterification reaction. These biocatalysts offer advantages such as mild reaction conditions, high specificity, and reduced by-product formation. The process typically involves the use of immobilized enzymes to enhance the efficiency and reusability of the biocatalysts.

化学反応の分析

Types of Reactions: Palmitoyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The palmitoyl group can be oxidized to form hydroxylated or ketone derivatives.

Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.

Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield palmitic acid and L-aspartic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.

Major Products Formed:

Oxidation: Hydroxylated or ketone derivatives of the palmitoyl group.

Reduction: Alcohol and acid derivatives.

Substitution: Palmitic acid and L-aspartic acid.

科学的研究の応用

Palmitoyl-L-aspartic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and lipid modification reactions.

Biology: Plays a role in the study of protein palmitoylation and its effects on protein function and localization.

Industry: Utilized in the development of biocatalysts and enzymatic processes for the synthesis of lipid-modified compounds.

作用機序

The primary mechanism of action of palmitoyl-L-aspartic acid involves its role in protein palmitoylation. This process is catalyzed by palmitoyl acyltransferases, which transfer the palmitoyl group to specific cysteine residues on target proteins. This modification alters the hydrophobicity, localization, and interactions of the proteins, thereby regulating their function. Palmitoylation is reversible, and the removal of the palmitoyl group is catalyzed by acyl protein thioesterases .

類似化合物との比較

N-palmitoyl aspartate: Similar in structure but differs in the position of the palmitoyl group.

Palmitoyl-L-glutamic acid: Another lipid-modified amino acid with a similar role in protein modification.

Palmitoyl-L-cysteine: Involved in protein palmitoylation but targets different amino acid residues.

Uniqueness: Palmitoyl-L-aspartic acid is unique due to its specific role in modifying aspartic acid residues in proteins, which can have distinct effects on protein function and localization compared to other lipid-modified amino acids. Its involvement in various biological processes and potential therapeutic applications further highlights its significance in scientific research .

生物活性

Palmitoyl-L-aspartic acid (Pal-L-Asp) is a derivative of aspartic acid, known for its significant biological activities, particularly in modulating cellular signaling pathways. This compound features a hydrophobic palmitoyl group, enhancing its lipid solubility and relevance in biological systems that require membrane interaction.

Chemical Structure and Synthesis

This compound is synthesized primarily through acylation reactions where palmitoyl chloride reacts with L-aspartic acid. This reaction forms an amide bond between the carboxylic group of aspartic acid and the carbonyl carbon of the palmitoyl chloride. Alternative synthesis methods may include enzymatic synthesis or solid-phase peptide synthesis, allowing for controlled incorporation of the palmitoyl group into peptides or proteins .

The mechanism of action of this compound involves its incorporation into proteins via palmitoylation. This post-translational modification is catalyzed by palmitoyltransferases, which attach the palmitoyl group to cysteine residues in target proteins. This modification alters the membrane affinity, subcellular localization, and stability of proteins, thereby regulating their function .

1. Inhibition of Hedgehog Signaling

This compound has been shown to inhibit Hedgehog signaling pathways, which are critical in developmental processes and cancer biology. Aberrant Hedgehog signaling is associated with various tumors, making this compound a potential therapeutic agent in cancer treatment .

2. Protein Localization and Function

The compound plays a crucial role in protein palmitoylation, affecting protein localization and function. Its hydrophobic tail facilitates anchoring within lipid bilayers, influencing protein dynamics and interactions with cellular membranes .

3. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, which could be leveraged for therapeutic applications against bacterial infections. Its amphiphilic nature allows it to disrupt microbial membranes effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Palmitoyl-L-glutamic acid | Similar acylation but with glutamic acid | Different signaling pathway modulation |

| Stearoyl-L-aspartic acid | Longer fatty acyl chain (stearic) | Potentially different membrane interactions |

| Oleoyl-L-aspartic acid | Contains an unsaturated fatty acid | May exhibit different biological activities due to unsaturation |

| Myristoyl-L-aspartic acid | Shorter fatty acyl chain (myristic) | Different solubility and interaction properties |

The unique combination of a medium-length saturated fatty acyl chain attached to an amino acid allows this compound to effectively modulate biological processes while balancing hydrophilicity and hydrophobicity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound can inhibit tumor growth in vitro by disrupting Hedgehog signaling pathways. This inhibition was linked to reduced cell proliferation in cancer cell lines .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound, showing significant efficacy against various bacterial strains. The compound's ability to disrupt bacterial membranes was identified as a key mechanism .

- Protein Interaction Studies : Research involving model membranes indicated that this compound alters the conformation and activity of membrane-associated proteins, thus influencing various signaling pathways critical for cellular functions .

特性

IUPAC Name |

(2S)-2-(hexadecanoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926579 | |

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-17-8, 130056-61-0 | |

| Record name | N-Palmitoyl aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。